molecular formula C14H28OSi B14295635 11-(Trimethylsilyl)undec-10-yn-1-ol CAS No. 113308-95-5

11-(Trimethylsilyl)undec-10-yn-1-ol

Cat. No.: B14295635
CAS No.: 113308-95-5
M. Wt: 240.46 g/mol
InChI Key: XNPZFWIODJUYMZ-UHFFFAOYSA-N
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Description

11-(Trimethylsilyl)undec-10-yn-1-ol is a chemical compound with the molecular formula C14H28OSi. It is characterized by the presence of a trimethylsilyl group attached to an undecyn-1-ol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Trimethylsilyl)undec-10-yn-1-ol typically involves the reaction of undec-10-yn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Undec-10-yn-1-ol+Trimethylsilyl chlorideThis compound+HCl\text{Undec-10-yn-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Undec-10-yn-1-ol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(Trimethylsilyl)undec-10-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: Formation of 11-(Trimethylsilyl)undec-10-ynal or 11-(Trimethylsilyl)undec-10-ynoic acid.

    Reduction: Formation of 11-(Trimethylsilyl)undec-10-en-1-ol or 11-(Trimethylsilyl)undecane.

    Substitution: Formation of various substituted undec-10-yn-1-ol derivatives.

Scientific Research Applications

11-(Trimethylsilyl)undec-10-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(Trimethylsilyl)undec-10-yn-1-ol involves its reactivity with various molecular targets. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl and alkyne groups. These functional groups can then participate in further chemical transformations, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    10-Undecyn-1-ol: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

    10-Undecen-1-ol: Contains a double bond instead of a triple bond, leading to different reactivity and applications.

    11-Hydroxy-1-undecene: Similar structure but without the trimethylsilyl group, affecting its chemical properties.

Uniqueness

11-(Trimethylsilyl)undec-10-yn-1-ol is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications.

Properties

CAS No.

113308-95-5

Molecular Formula

C14H28OSi

Molecular Weight

240.46 g/mol

IUPAC Name

11-trimethylsilylundec-10-yn-1-ol

InChI

InChI=1S/C14H28OSi/c1-16(2,3)14-12-10-8-6-4-5-7-9-11-13-15/h15H,4-11,13H2,1-3H3

InChI Key

XNPZFWIODJUYMZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCCCCCCCO

Origin of Product

United States

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